molecular formula C18H21N3O2S B2505472 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1211252-51-5

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2505472
CAS No.: 1211252-51-5
M. Wt: 343.45
InChI Key: VPFQJEDWLDQFEJ-UHFFFAOYSA-N
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Description

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed inflammatory cell death. This compound exhibits significant research value by specifically blocking the kinase activity of RIPK1, thereby inhibiting the formation of the necrosome complex and the subsequent execution of necroptosis. Its mechanism of action provides a critical tool for dissecting the role of RIPK1-driven pathways in a wide array of pathological contexts. Research applications for this inhibitor are extensive, particularly in the fields of neuroinflammation and autoimmunity, where it has been shown to confer protective effects in models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis by suppressing microglial activation and neuronal death. Furthermore, its utility extends to oncology research, as it can be used to investigate the crosstalk between necroptosis, apoptosis, and cancer cell survival, and to inflammatory disease models such as psoriasis and rheumatoid arthritis. By enabling the precise inhibition of RIPK1, this compound allows researchers to elucidate novel therapeutic strategies for conditions where dysregulated necroptosis is a primary driver of pathology.

Properties

IUPAC Name

1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFQJEDWLDQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an isobutyryl group and a thiophene moiety. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂S
Molecular Weight286.38 g/mol
CAS Number955720-75-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, particularly phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine production. This inhibition may lead to reduced levels of epinephrine and norepinephrine, thereby influencing cardiovascular functions and stress responses .
  • Antibacterial Activity : The thiophene component is known for its role in antibacterial properties. Compounds containing thiophene rings have been reported to interfere with bacterial folic acid synthesis, which is essential for bacterial growth and replication.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective effects. Research indicates that such compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds and analogues. Here are some findings relevant to the activity of this compound:

Activity TypeCompoundIC₅₀ (µM)Reference
PNMT Inhibition3-Methyl-Tetrahydroisoquinoline10.3
AntibacterialThiophene derivativesVaries
NeuroprotectionTetrahydroisoquinoline derivativesVaries

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Antidepressant Properties : A study investigated the effects of tetrahydroisoquinoline derivatives on mood regulation in animal models. Results indicated that these compounds could exert antidepressant-like effects by modulating serotonin and dopamine pathways.
  • Cancer Research : Research into the cytotoxic effects of related compounds revealed that they could induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups on Tetrahydroisoquinoline

Modifications to the acyl group on the tetrahydroisoquinoline ring significantly alter physicochemical properties. Key examples include:

Compound Name Acyl Group Urea-Linked Substituent Molecular Formula Molecular Weight CAS Number Key Features
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Acetyl 2-(Trifluoromethyl)phenyl C19H18F3N3O2 377.4 1207055-57-9 Enhanced lipophilicity due to CF3 group
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea Isobutyryl 2-Methoxyphenyl C21H25N3O3 367.4 1203369-23-6 Improved solubility via methoxy group
1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Propylsulfonyl 2-(Trifluoromethyl)phenyl C20H22F3N3O3S 441.5 1207053-63-1 Sulfonyl group enhances metabolic stability

Key Observations :

  • Sulfonyl substituents (e.g., ) may increase resistance to enzymatic degradation, extending half-life.

Urea Derivatives with Thiophene or Related Heterocycles

Thiophene-containing urea analogs exhibit diverse biological activities, particularly anticancer effects:

  • 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea: Tested against renal (A-498) and breast (MCF-7) cancer cell lines via MTT assay, showing moderate activity (IC50 ~10–50 µM) . Structural similarity lies in the thiophen-2-yl urea moiety, but lacks the tetrahydroisoquinoline core .
  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol (4a-d, 5a-d) :

    • Synthesized via condensation of benzofuran-thiophene hybrids with urea/thiourea.
    • Demonstrated higher cytotoxicity (IC50 <10 µM in some cases) compared to simpler urea derivatives, likely due to pyrimidine ring rigidity .

Substituent Effects on Pharmacological Activity

  • Trifluoromethyl Phenyl vs. Thiophene (as in the target compound) offers π-π stacking interactions with aromatic residues in enzyme active sites .
  • Methoxy vs. Thiophene :

    • Methoxy groups (e.g., ) improve water solubility but may reduce membrane permeability compared to thiophene .

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